molecular formula C12H9ClN2O2 B2997805 Methyl 4-(2-chloropyrimidin-4-yl)benzoate CAS No. 1026029-33-3

Methyl 4-(2-chloropyrimidin-4-yl)benzoate

Cat. No.: B2997805
CAS No.: 1026029-33-3
M. Wt: 248.67
InChI Key: COCUEUVOGCFSMB-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloropyrimidin-4-yl)benzoate is a chemical compound with the molecular formula C12H9ClN2O2 and a molecular weight of 248.67 g/mol . It is a heterocyclic aromatic compound that contains both a pyrimidine ring and a benzoate ester group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chloropyrimidin-4-yl)benzoate typically involves the reaction of 4-(2-chloropyrimidin-4-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow processes and the use of automated reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloropyrimidin-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-chloropyrimidin-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloropyrimidin-4-yl)benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoate ester group may also play a role in the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-chloropyrimidin-5-yl)benzoate
  • Methyl 4-(2-chloropyrimidin-6-yl)benzoate
  • Methyl 4-(2-chloropyrimidin-3-yl)benzoate

Uniqueness

Methyl 4-(2-chloropyrimidin-4-yl)benzoate is unique due to the specific position of the chlorine atom on the pyrimidine ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers .

Properties

IUPAC Name

methyl 4-(2-chloropyrimidin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-17-11(16)9-4-2-8(3-5-9)10-6-7-14-12(13)15-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCUEUVOGCFSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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